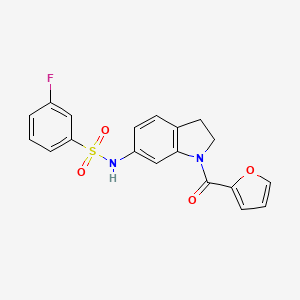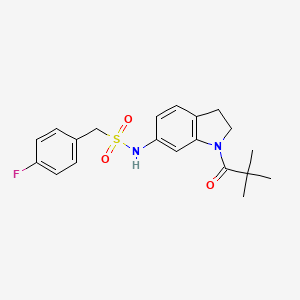
1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide
Descripción general
Descripción
1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide, also known as FIPI, is a synthetic compound that has been gaining attention in the scientific community for its potential applications in research. FIPI belongs to the class of sulfonamide compounds and has been shown to have promising effects on various biochemical and physiological processes.
Mecanismo De Acción
1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide exerts its effects on PLD by binding to a specific site on the enzyme called the catalytic domain. This binding site is located near the active site of the enzyme and interferes with its ability to interact with its substrate, PC. As a result, the production of PA is reduced, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide has been shown to have various biochemical and physiological effects. In addition to its effects on PLD activity, 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide has been shown to inhibit the activity of other enzymes such as phospholipase C (PLC) and sphingosine kinase (SphK). These enzymes are involved in the production of other signaling molecules such as inositol triphosphate (IP3) and sphingosine-1-phosphate (S1P), respectively. By inhibiting these enzymes, 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide can modulate the levels of these signaling molecules and affect various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide has several advantages as a research tool. It is a specific inhibitor of PLD and does not affect the activity of other enzymes such as phospholipase A2 (PLA2) or phospholipase B (PLB). It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use. 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide is a synthetic compound and may have off-target effects that are not yet fully understood. Additionally, its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide. One area of interest is in the study of its effects on cancer cells. PA has been shown to be involved in the development and progression of various types of cancer, and 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide may have potential as an anti-cancer agent. Another area of interest is in the study of its effects on neuronal cells. PA has been shown to be involved in the regulation of synaptic plasticity, and 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide may have potential as a treatment for neurological disorders such as Alzheimer's disease. Finally, further research is needed to fully understand the off-target effects of 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide and its potential as a research tool in other areas of biology.
Conclusion
In conclusion, 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide is a promising compound for scientific research. Its specific inhibition of PLD and its effects on various signaling pathways make it a valuable tool for studying cellular processes. Further research is needed to fully understand its potential as a therapeutic agent and its off-target effects.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide has been shown to have a wide range of applications in scientific research. One of the main areas of interest is in the study of phospholipid signaling pathways. 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide has been shown to inhibit the activity of phospholipase D (PLD), an enzyme involved in the production of phosphatidic acid (PA) from phosphatidylcholine (PC). PA is an important signaling molecule that regulates various cellular processes such as cell proliferation, migration, and survival. By inhibiting PLD activity, 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide can modulate the levels of PA and affect these cellular processes.
Propiedades
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-20(2,3)19(24)23-11-10-15-6-9-17(12-18(15)23)22-27(25,26)13-14-4-7-16(21)8-5-14/h4-9,12,22H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZONAVWWQZEQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3400314.png)
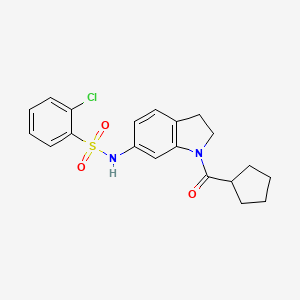
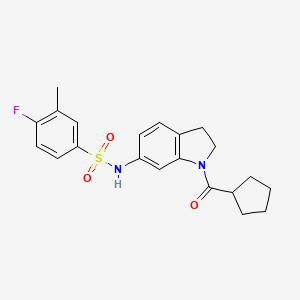
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400329.png)
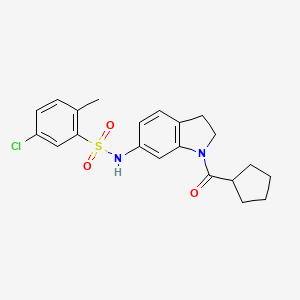
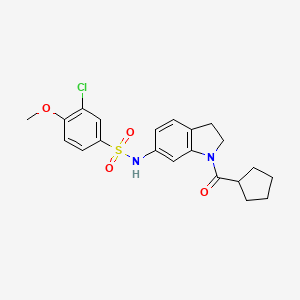
![N-(3-chloro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400342.png)
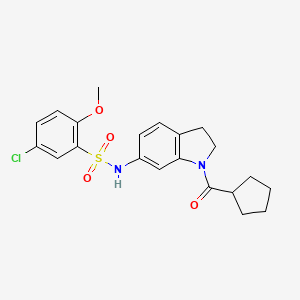
![N-(5-chloro-2-methoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400349.png)
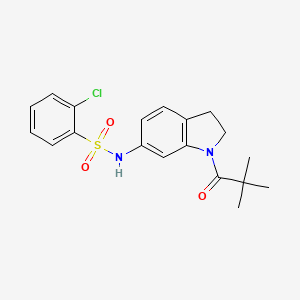
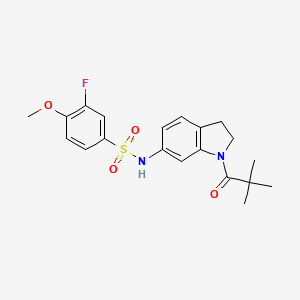
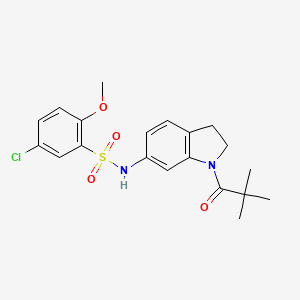
![7-[(3-chlorobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3400399.png)
